Avoralstat

Übersicht

Beschreibung

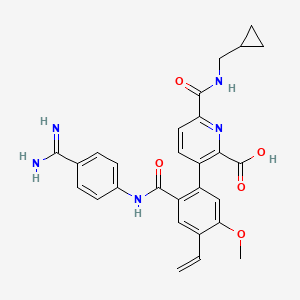

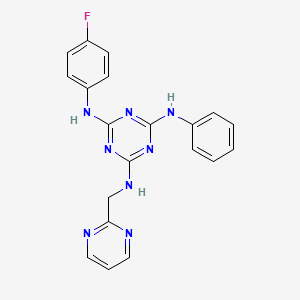

Avoralstat is an organic compound that belongs to the class of benzanilides . It is a potent and orally active plasma kallikrein (PKK) inhibitor . It has been used in trials studying the prevention of Hereditary Angioedema (HAE) .

Molecular Structure Analysis

Avoralstat has a molecular weight of 513.55 and a chemical formula of C28H27N5O5 . It has high potency and low solubility, which are two characteristics important to achieving potential efficacy with reduced dosing frequency in the eye for Diabetic Macular Edema (DME) patients .Physical And Chemical Properties Analysis

Avoralstat has a molecular weight of 513.54 and a chemical formula of C28H27N5O5 . It is a solid substance with a white to yellow color .Wissenschaftliche Forschungsanwendungen

Inhibition of SARS-CoV-2 Infection

Avoralstat has been identified as a TMPRSS2 inhibitor that can prevent SARS-CoV-2 infection . TMPRSS2 is a human protease required for SARS-CoV-2 viral entry . Avoralstat, a clinically tested kallikrein-related B1 inhibitor, has been shown to inhibit SARS-CoV-2 entry and replication in human airway epithelial cells .

Prophylactic Use Against COVID-19

Avoralstat has potential to be repositioned for coronavirus disease 2019 (COVID-19) prophylaxis in humans . In an in vivo proof of principle, avoralstat significantly reduced lung tissue titers and mitigated weight loss when administered prophylactically to mice susceptible to SARS-CoV-2 .

Targeting Host Proteins

Drugs targeting host proteins can act prophylactically to reduce viral burden early in disease and limit morbidity, even with antivirals and vaccination . Avoralstat, being a TMPRSS2 inhibitor, represents such a drug .

Synergistic Effect with Vaccination

Avoralstat can work synergistically with vaccination and may be especially important for individuals where vaccination is contraindicated or deferred, to prevent viral transmission that may occur after vaccination .

Protection from Viral Mutation

Avoralstat may potentially provide protection from viral mutation and other viruses using similar host mechanisms .

Use in High-Risk Populations

Avoralstat may be beneficial for high-risk populations, front-line workers exposed to repeated high viral load, in countries where sophisticated vaccine delivery and storage is unavailable .

Wirkmechanismus

Avoralstat is a potent small-molecule oral plasma kallikrein inhibitor . It has been used in trials studying the prevention of Hereditary Angioedema (HAE) .

Target of Action

Avoralstat primarily targets the Transmembrane Serine Protease 2 (TMPRSS2), a human protease required for SARS-CoV-2 viral entry . It is also a clinically tested Kallikrein-related B1 inhibitor .

Mode of Action

Avoralstat interacts with its targets by inhibiting their activity. It inhibits TMPRSS2 in biochemical and cell infection assays . As a Kallikrein-related B1 inhibitor, it prevents the release of bradykinin, a peptide that causes blood vessels to dilate.

Biochemical Pathways

The inhibition of TMPRSS2 by Avoralstat affects the entry and replication of SARS-CoV-2 in human airway epithelial cells . By inhibiting Kallikrein-related B1, it impacts the Kallikrein-Kinin system, which plays a key role in inflammation and blood pressure regulation .

Pharmacokinetics

The elimination of Avoralstat is bi-exponential with a terminal half-life of 12-31 hours .

Result of Action

Avoralstat’s action results in the inhibition of SARS-CoV-2 entry and replication in human airway epithelial cells . In an in vivo proof of principle, Avoralstat significantly reduced lung tissue titers and mitigated weight loss when administered prophylactically to mice susceptible to SARS-CoV-2 .

Safety and Hazards

According to the available safety data sheet, Avoralstat is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to immediately wash skin with copious amounts of soap and water for at least 15 minutes . In case of eye contact, it is advised to flush with copious amounts of water for at least 15 minutes .

Zukünftige Richtungen

Avoralstat has been identified as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice . It has also been used in a partnership to develop Avoralstat for Diabetic Macular Edema using Clearside’s Proprietary SCS Microinjector . This indicates its potential to be repositioned for COVID-19 prophylaxis in humans and for treatment of Diabetic Macular Edema .

Eigenschaften

IUPAC Name |

3-[2-[(4-carbamimidoylphenyl)carbamoyl]-4-ethenyl-5-methoxyphenyl]-6-(cyclopropylmethylcarbamoyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O5/c1-3-16-12-21(26(34)32-18-8-6-17(7-9-18)25(29)30)20(13-23(16)38-2)19-10-11-22(33-24(19)28(36)37)27(35)31-14-15-4-5-15/h3,6-13,15H,1,4-5,14H2,2H3,(H3,29,30)(H,31,35)(H,32,34)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWMKPVJGGWGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C)C(=O)NC2=CC=C(C=C2)C(=N)N)C3=C(N=C(C=C3)C(=O)NCC4CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

918407-35-9 | |

| Record name | Avoralstat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918407359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avoralstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2-((4-Carbamimidoylphenyl)carbamoyl)-4-ethenyl-5-methoxyphenyl)-6-((cyclopropylmethyl)carbamoyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVORALSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX17773O15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)

![N-[4-(Trifluoromethyl)phenyl]-4-[3-(2-chlorobenzyl)-7-hydroxy-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-yl]piperidine-1-carboxamide](/img/structure/B605631.png)

![4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide](/img/structure/B605633.png)

![(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B605638.png)

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)

![N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B605646.png)